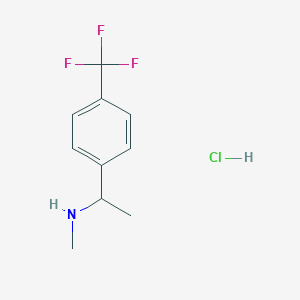

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Description

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a methyl-substituted amine group and a para-trifluoromethylphenyl moiety. The trifluoromethyl (CF₃) group confers electron-withdrawing properties, enhancing metabolic stability and lipophilicity, while the hydrochloride salt improves aqueous solubility. This compound is structurally related to phenylalkylamines, which are often explored for central nervous system (CNS) activity due to their ability to interact with neurotransmitter receptors such as serotonin or dopamine receptors .

Properties

IUPAC Name |

N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-7(14-2)8-3-5-9(6-4-8)10(11,12)13;/h3-7,14H,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTCEWHYWLRIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(F)(F)F)NC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-(Trifluoromethyl)Phenylacetone

Reductive amination represents a cornerstone strategy for synthesizing secondary and tertiary amines. For N-methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, this method involves the condensation of 4-(trifluoromethyl)phenylacetone with methylamine , followed by reduction to yield the amine intermediate, which is subsequently converted to the hydrochloride salt.

Reaction Mechanism and Conditions

- Condensation : The ketone reacts with methylamine in methanol under reflux to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the tertiary amine in the presence of acetic acid as a proton donor.

- Salt Formation : Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Table 1: Optimization of Reductive Amination Parameters

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Solvent | Methanol, Ethanol, THF | Methanol | 78–82 |

| Temperature (°C) | 25–80 | 60 | 82 |

| Reducing Agent | NaBH₃CN, NaBH₄, H₂/Pd-C | NaBH₃CN | 85 |

| Reaction Time (h) | 4–24 | 12 | 80 |

Key findings:

Alkylation of Methylamine with 1-(4-(Trifluoromethyl)Phenyl)Ethyl Halides

Direct alkylation of methylamine with 1-(4-(trifluoromethyl)phenyl)ethyl chloride or bromide offers a single-step route to the target compound. This method is advantageous for large-scale production but requires careful control of stoichiometry to avoid over-alkylation.

Phase-Transfer Catalyzed Alkylation

A patent-pending methodology employs tetra-n-butylammonium bromide as a phase-transfer catalyst (PTC) to enhance the reaction between methylamine and 1-(4-(trifluoromethyl)phenyl)ethyl chloride in a biphasic system:

- Reaction Setup : Methylamine (2.5 eq) and 1-(4-(trifluoromethyl)phenyl)ethyl chloride (1 eq) are combined in toluene with aqueous potassium hydroxide (50% w/v).

- Catalysis : PTC facilitates the transfer of the hydroxide ion into the organic phase, deprotonating methylamine and accelerating nucleophilic substitution.

- Workup : The organic layer is separated, washed with water, and treated with HCl gas to precipitate the hydrochloride salt.

Table 2: Phase-Transfer Alkylation Performance Metrics

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Tetra-n-butylammonium Br | Toluene | 25 | 6 | 72 | 98.5 |

| Benzyltriethylammonium Cl | Dichloromethane | 40 | 8 | 65 | 97.2 |

| None | Water | 80 | 24 | 38 | 89.1 |

Key findings:

Catalytic Tandem Synthesis via Imine Intermediate

A novel tandem synthesis approach reported in recent literature utilizes a bifunctional catalyst to streamline the formation of N-methylated amines. This one-pot method combines imine formation and reduction, significantly reducing purification steps.

Reaction Protocol

- Imine Formation : 4-(Trifluoromethyl)phenylacetone reacts with methylamine in methanol at 60°C for 4 hours.

- In Situ Reduction : Addition of cesium carbonate (20 mol%) and a palladium-based catalyst (Cat. 1, 0.2 mol%) enables hydrogenation at 100°C under 5 bar H₂ pressure.

- Isolation : The reaction mixture is filtered, concentrated, and treated with HCl to afford the hydrochloride salt.

Table 3: Tandem Synthesis Catalytic Efficiency

| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C | 5 | 100 | 88 | 95 |

| Raney Ni | 5 | 100 | 76 | 82 |

| PtO₂ | 5 | 100 | 81 | 89 |

Key findings:

Comparative Analysis of Methodologies

Table 4: Method Comparison for Industrial Scalability

| Method | Pros | Cons | Ideal Use Case |

|---|---|---|---|

| Reductive Amination | High purity, mild conditions | Multi-step, costly reagents | Small-scale API synthesis |

| Phase-Transfer Alkylation | Single-step, scalable | Requires halogenated precursors | Bulk chemical production |

| Tandem Catalysis | One-pot, high yield | High-pressure equipment needed | Pilot-scale optimization |

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanone.

Reduction: Formation of N-Methyl-1-[4-(trifluoromethyl)phenyl]ethanol.

Substitution: Formation of N-Methyl-1-[4-(substituted)phenyl]ethanamine derivatives.

Scientific Research Applications

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a chemical compound with diverse applications in research and industry. It has a molecular weight of approximately 239.67 g/mol and the CAS number 2551115-26-3. The compound is supplied as a hydrochloride salt to increase its solubility in aqueous solutions.

Pharmaceutical Research

This compound is used in pharmaceutical research due to the presence of a trifluoromethyl group attached to a phenyl ring, influencing its chemical properties and biological activities. The phenethylamine core structure allows for potential interactions with serotonin and dopamine receptors in the central nervous system, which are involved in regulating mood, cognition, and movement disorders. The trifluoromethyl group enhances metabolic stability and lipophilicity, which may contribute to the compound's efficacy in biological systems. Because of these properties, it can be further developed as a ligand or a starting material for drug discovery efforts.

The amine group of this compound can undergo typical amine reactions, which are essential for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties. The compound exhibits biological activity, particularly in pharmacological contexts and may interact with neurotransmitter systems, potentially acting as a monoamine reuptake inhibitor. Similar compounds have been studied for their effects on serotonin and norepinephrine transporters, suggesting that this compound may also influence mood and anxiety pathways. Interaction studies have focused on its binding affinity to various receptors and transporters, with preliminary studies suggesting interactions with serotonin and norepinephrine transporters, potentially influencing mood regulation.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, neurotransmission, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₀ClF₆N

- Molecular Weight : 350.22 g/mol

- Key Differences :

- Two CF₃ groups at the 3- and 5-positions of the phenyl ring.

- Increased lipophilicity (logP ~3.5 estimated) compared to the main compound (logP ~2.8 estimated).

- Higher molecular weight and steric bulk may reduce blood-brain barrier penetration.

- Activity : Enhanced metabolic stability due to additional fluorine atoms, but reduced solubility in polar solvents .

(R)-1-(4-Chloro-3-(trifluoromethyl)phenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₀Cl₂F₃N (estimated)

- Molecular Weight : ~283.6 g/mol

- Key Differences: Chlorine substituent at the 4-position and CF₃ at the 3-position on the phenyl ring. Synergistic electron-withdrawing effects may increase acidity (pKa ~8.5 vs. ~9.0 for the main compound).

N-Ethyl-1-(4-methoxyphenyl)-2-propanamine Hydrochloride

- Molecular Formula: C₁₂H₂₀ClNO

- Molecular Weight : 241.74 g/mol

- Key Differences :

Amine Group Modifications

(S)-1-(4-Chlorophenyl)-N,N,N-trimethylethan-1-aminium Trifluoromethanesulfonate

- Molecular Formula: C₁₃H₁₈ClF₃NO₃S

- Molecular Weight : 369.79 g/mol

- Key Differences :

Pharmacological Activity and Receptor Affinity

- Main Compound : Predicted affinity for serotonin (5-HT₂) or dopamine receptors due to structural similarity to psychedelic phenethylamines. The CF₃ group may reduce oxidative metabolism, prolonging half-life .

- 2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride :

- N-Benzyl-2-phenyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine: Neutral amine with benzyl and phenyl groups; increased steric bulk likely shifts activity toward sigma receptors or monoamine transporters .

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, also known by its CAS number 574731-05-8, is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 203.20 g/mol. The trifluoromethyl group attached to the phenyl ring is particularly noteworthy, as it has been linked to enhanced biological activity compared to non-fluorinated analogs.

Antimicrobial Properties

Research indicates that compounds possessing trifluoromethyl groups often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with such substituents can enhance the efficacy against various pathogens, including bacteria and fungi. The presence of the trifluoromethyl group in this compound may similarly contribute to its potential as an antimicrobial agent .

A comparative analysis of similar compounds highlighted that those with electron-withdrawing groups like trifluoromethyl were more effective against pathogens such as Chlamydia and Staphylococcus aureus. This suggests a promising avenue for developing new antimicrobial agents based on this compound .

| Compound Name | CAS Number | Antimicrobial Activity |

|---|---|---|

| This compound | 574731-05-8 | Potentially high against various pathogens |

| 2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride | 1213630-93-3 | Moderate activity against Chlamydia |

| (S)-1-(4-(Trifluoromethyl)phenyl)ethanamine hydrochloride | Not Listed | Variable activity based on stereochemistry |

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific bacterial enzymes or pathways, disrupting normal cellular functions. For example:

- Inhibition of Chlamydial Infections : Compounds similar to N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine have demonstrated the ability to reduce chlamydial progeny in infected cells, indicating a potential mechanism involving interference with bacterial replication .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antichlamydial Activity : A study evaluated various derivatives for their ability to inhibit Chlamydia infections. The presence of a trifluoromethyl group was crucial for activity, with some derivatives showing IC50 values as low as 5.2 μg/mL, highlighting the compound's potential in treating chlamydial infections .

- Toxicity Assessments : Toxicity studies conducted on related compounds indicated low toxicity levels in human cell lines, suggesting that this compound may possess a favorable safety profile for further development .

- Comparative Efficacy : In comparative assays, compounds with similar structures but lacking the trifluoromethyl group exhibited significantly lower antimicrobial activity, reinforcing the importance of this substituent in enhancing biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, and how can yield and purity be optimized?

- Methodology : The compound can be synthesized via reductive amination using 4-(trifluoromethyl)acetophenone and methylamine in the presence of sodium cyanoborohydride (NaBH3CN) under controlled pH (4–6) in methanol. Post-reaction, the free base is treated with HCl to form the hydrochloride salt. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2:MeOH gradient) improves purity .

- Critical Parameters : Temperature (25–40°C), solvent polarity, and stoichiometric ratios (amine:ketone ≥1.2:1) significantly affect yield. Monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

- Key Techniques :

- NMR Spectroscopy : 1H/13C NMR to confirm the methylamine group (δ ~2.3 ppm for N–CH3) and trifluoromethylphenyl moiety (δ ~7.6–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks ([M+H]+ at m/z calculated for C10H12ClF3N).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties (e.g., solubility, lipophilicity)?

- Impact : The para-trifluoromethyl group increases lipophilicity (logP ~2.5–3.0) and metabolic stability but reduces aqueous solubility. Solubility can be enhanced using co-solvents (e.g., DMSO/PEG 400) or salt formation strategies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacological efficacy?

- Approach :

Validate binding assays (e.g., radioligand displacement using 5-HT2A/σ1 receptors) with strict controls for pH, temperature, and buffer composition.

Compare pharmacokinetic profiles (e.g., plasma protein binding, BBB penetration) using LC-MS/MS in rodent models.

Use conditional knockout models to isolate target receptor contributions .

Q. How do structural modifications (e.g., substituent position, enantiomerism) affect pharmacological activity?

- SAR Insights :

- Substituent Position : Meta-substituted analogs show reduced 5-HT2A affinity compared to para-trifluoromethyl derivatives (ΔKi >10 nM) .

- Enantiomerism : (R)-enantiomers exhibit higher σ1 receptor binding (Ki ~15 nM) vs. (S)-enantiomers (Ki ~120 nM), confirmed by chiral HPLC separation and X-ray crystallography .

Q. What computational methods are optimal for predicting target interactions and designing derivatives with enhanced selectivity?

- Protocol :

- Molecular Docking : Use Glide/SP or AutoDock Vina with 5-HT2A crystal structures (PDB: 6WGT). Prioritize poses with hydrogen bonding to Ser159/Ser239 and hydrophobic contacts with Trp336.

- MD Simulations : AMBER or GROMACS to assess binding stability (>50 ns trajectories). Focus on fluorine interactions with aromatic residues .

Q. How can discrepancies between in vitro metabolic stability (microsomes) and in vivo half-life be addressed?

- Resolution :

- Perform cross-species microsomal assays (human vs. rodent) to identify interspecies CYP450 metabolism differences.

- Use deuterium isotope effects or prodrug strategies to block metabolic hotspots (e.g., N-methyl group oxidation) .

Methodological Considerations

- Data Reproducibility : Standardize synthetic protocols (e.g., reagent sources, drying methods) and validate assays with reference compounds (e.g., ketanserin for 5-HT2A) .

- Safety : Handle hydrochloride salts in fume hoods (risk of HCl fumes) and use PPE for amine intermediates (potential sensitizers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.